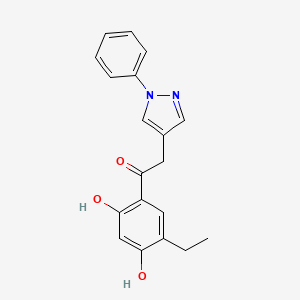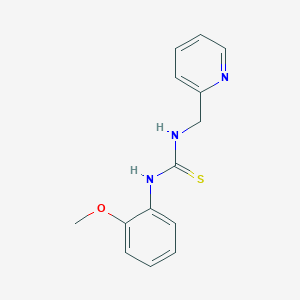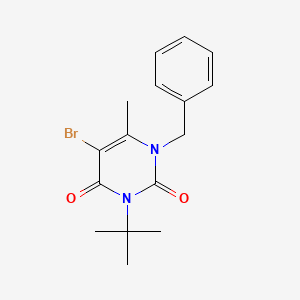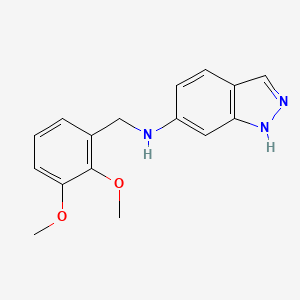
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide, also known as BAY 41-2272, is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is a potent activator of the enzyme soluble guanylyl cyclase (sGC), which plays a crucial role in the regulation of various physiological processes in the human body. In
作用机制
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 is a potent activator of the enzyme sGC, which is responsible for the production of cyclic guanosine monophosphate (cGMP) in the human body. cGMP is a key signaling molecule that regulates various physiological processes, including smooth muscle relaxation, platelet aggregation, and cell proliferation. By activating sGC, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 increases the production of cGMP, which leads to vasodilation, antiplatelet effects, and anti-tumor effects.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been shown to have several biochemical and physiological effects, including vasodilation, antiplatelet effects, and anti-tumor effects. Vasodilation is the process of widening blood vessels, which can help to improve blood flow and reduce blood pressure. Antiplatelet effects refer to the ability of 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 to inhibit platelet aggregation, which can help to prevent blood clots. Anti-tumor effects refer to the ability of 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 to inhibit cancer cell proliferation and induce apoptosis.
实验室实验的优点和局限性
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has several advantages for lab experiments, including its potency, specificity, and ease of use. 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 is a potent activator of sGC, which makes it an ideal tool for studying the physiological effects of cGMP. 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 is also highly specific for sGC, which reduces the risk of off-target effects. Finally, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 is easy to use and can be administered orally or intravenously. However, there are also some limitations to using 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 in lab experiments. For example, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 may have different effects in different cell types or animal models, which can complicate data interpretation. Additionally, the use of 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 may be limited by its cost or availability.
未来方向
There are several future directions for research on 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272, including its potential applications in cardiovascular diseases, pulmonary hypertension, and cancer. In cardiovascular diseases, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 could be used to treat conditions such as hypertension, angina, and heart failure. In pulmonary hypertension, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 could be used to improve pulmonary arterial hypertension and reduce the need for lung transplantation. In cancer, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 could be used to develop new therapies for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, future research could focus on optimizing the synthesis method for 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 to improve its yield and purity.
合成方法
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 involves several steps, including the reaction of 2-chloro-4-methylphenol with potassium tert-butoxide to form 2-(4-chloro-3-methylphenoxy)phenol. This intermediate is then reacted with 2-methoxy-5-methylphenylacetic acid in the presence of dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP) to form the final product, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272. The overall yield of this synthesis method is around 50%, and the purity of the final product can be improved by recrystallization.
科学研究应用
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been extensively studied for its potential applications in various fields of scientific research, including cardiovascular diseases, pulmonary hypertension, and cancer. In cardiovascular diseases, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been shown to have vasodilatory effects, which can help to improve blood flow and reduce blood pressure. In pulmonary hypertension, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been shown to improve pulmonary arterial hypertension by reducing pulmonary vascular resistance. In cancer, 2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide 41-2272 has been shown to have anti-tumor effects by inhibiting cancer cell proliferation and inducing apoptosis.
属性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-11-4-7-16(21-3)15(8-11)19-17(20)10-22-13-5-6-14(18)12(2)9-13/h4-9H,10H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDDCFPNJOSMVIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)COC2=CC(=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chloro-3-methylphenoxy)-N-(2-methoxy-5-methylphenyl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(2-furylmethyl)-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5714444.png)
![4-chloro-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5714451.png)

![N'-[(3-chloro-4-methylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5714460.png)
![N-[4-(2-ethoxyphenyl)-1,3-thiazol-2-yl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5714469.png)
![N-(3-chloro-2-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5714476.png)


![1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5714492.png)

![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)
